molecular formula C7H9N3O B1386742 (1E)-(6-aminopyridin-2-yl)acetaldehyde oxime CAS No. 933624-28-3

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime

Cat. No. B1386742
M. Wt: 151.17 g/mol
InChI Key: HWGIAWUEOPPQSC-WEVVVXLNSA-N
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Description

Acetaldoxime is a chemical compound with the formula C2H5NO . It is one of the simplest oxime-containing compounds and has a wide variety of uses in chemical synthesis .


Synthesis Analysis

Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . The use of CaO as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gave quantitative yields .


Molecular Structure Analysis

The compound exists as a mixture of its Z and E stereoisomers (i.e., syn and anti, or cis and trans) in its normal form . The E stereoisomer can be isolated by slow crystallization of a distilled E/Z mixture .


Chemical Reactions Analysis

Deprotonation of acetaldoxime with 2 equivalents of n-butyllithium at -78 °C generates the dianion which reacts with benzyl bromide or 1-iodopropane to give excellent yields of α-alkylated (Z)-oximes . α,α-Dialkylation by further alkylation in a similar way has been achieved .


Physical And Chemical Properties Analysis

Acetaldoxime often appears as a colorless liquid, or a white solid . Its solid can form two different needle-like crystal structures . The α-form melts at approximately 44 °C - 47 °C, while the β-form melts at 12 °C .

Safety And Hazards

Acetaldoxime is flammable, harmful by ingestion, and an irritant . Containers can burst violently or explode when heated, due to excessive pressure build-up .

properties

IUPAC Name

(NE)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIAWUEOPPQSC-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)N)C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656520
Record name N-[(1E)-2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime

CAS RN

933624-28-3
Record name N-[(1E)-2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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